molecular formula C17H18N2O4 B5872701 N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide

N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B5872701
M. Wt: 314.34 g/mol
InChI Key: NFWTXNGTJCMCFH-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” is an organic compound that belongs to the class of acetamides This compound features a nitrophenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” typically involves the following steps:

    Acylation: The formation of an acetamide group.

    Etherification: The attachment of a propan-2-ylphenoxy group.

A common synthetic route might involve the nitration of 3-nitroaniline, followed by acylation with chloroacetyl chloride, and finally etherification with 4-isopropylphenol under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and acylation reactions, utilizing continuous flow reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents.

Major Products

    Reduction: Formation of N-(3-aminophenyl)-2-(4-propan-2-ylphenoxy)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer research.

Industry

    Material Science: Explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and acetamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)-2-(4-methylphenoxy)acetamide
  • N-(3-nitrophenyl)-2-(4-ethylphenoxy)acetamide
  • N-(3-nitrophenyl)-2-(4-tert-butylphenoxy)acetamide

Uniqueness

“N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide” is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(2)13-6-8-16(9-7-13)23-11-17(20)18-14-4-3-5-15(10-14)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWTXNGTJCMCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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